3-(Aminomethyl)-2-cyclopropoxybenzenesulfonamide
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Overview
Description
3-(Aminomethyl)-2-cyclopropoxybenzenesulfonamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropoxy group attached to a benzene ring, which is further substituted with an aminomethyl group and a sulfonamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-cyclopropoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopropoxybenzene intermediate, which is then subjected to aminomethylation and sulfonamidation reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The choice of reagents and catalysts is crucial in minimizing by-products and maximizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-cyclopropoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
3-(Aminomethyl)-2-cyclopropoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenylboronic acid hydrochloride: A boronic acid derivative with similar aminomethyl functionality.
3-(Aminomethyl)isoquinoline: An isoquinoline derivative with comparable aminomethyl substitution.
Uniqueness
3-(Aminomethyl)-2-cyclopropoxybenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C10H14N2O3S |
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Molecular Weight |
242.30 g/mol |
IUPAC Name |
3-(aminomethyl)-2-cyclopropyloxybenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c11-6-7-2-1-3-9(16(12,13)14)10(7)15-8-4-5-8/h1-3,8H,4-6,11H2,(H2,12,13,14) |
InChI Key |
SHDWRVRRGRYDBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2S(=O)(=O)N)CN |
Origin of Product |
United States |
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